molecular formula C16H11NO2 B1307805 4-quinolin-8-ylbenzoic Acid CAS No. 216059-95-9

4-quinolin-8-ylbenzoic Acid

Cat. No.: B1307805
CAS No.: 216059-95-9
M. Wt: 249.26 g/mol
InChI Key: ZHVGZDKFCXKGQH-UHFFFAOYSA-N
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Description

4-Quinolin-8-ylbenzoic acid is an organic compound with the molecular formula C16H11NO2. It is a member of the quinoline family, which is a class of heterocyclic compounds containing a nitrogen atom within a fused ring structure.

Scientific Research Applications

4-Quinolin-8-ylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

4-quinolin-8-ylbenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain enzymes, potentially inhibiting their activity. This binding interaction can alter the enzyme’s conformation and affect its catalytic properties. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis. This modulation can lead to changes in cell growth and survival, making it a valuable tool for studying cancer biology .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in the enzyme’s activity and, consequently, affect various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, this compound can be metabolized by enzymes in the liver, leading to the production of metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolin-8-ylbenzoic acid typically involves the condensation of quinoline derivatives with benzoic acid derivatives. One common method is the Pfitzinger reaction, which involves the reaction of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . This intermediate can then be further functionalized to produce this compound.

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce environmental impact. Techniques such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 4-Quinolin-8-ylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents

Comparison with Similar Compounds

    Quinoline: A simpler structure with a single nitrogen-containing ring.

    Quinoline-4-carboxylic acid: Similar structure but with a carboxyl group at the 4-position.

    8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position.

Uniqueness: 4-Quinolin-8-ylbenzoic acid is unique due to the presence of both a quinoline ring and a benzoic acid moiety, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to simpler quinoline derivatives .

Properties

IUPAC Name

4-quinolin-8-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVGZDKFCXKGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400538
Record name 4-quinolin-8-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216059-95-9
Record name 4-(8-Quinolinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216059-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-quinolin-8-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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